Cas no 74109-52-7 (Triphenylene, 2,3,6,7,10,11-hexakis(undecyloxy)-)
74109-52-7 structure
Product Name:Triphenylene, 2,3,6,7,10,11-hexakis(undecyloxy)-
CAS-nummer:74109-52-7
MF:C84H144O6
MW:1250.03858757019
CID:541562
PubChem ID:15531610
Update Time:2025-04-19
Triphenylene, 2,3,6,7,10,11-hexakis(undecyloxy)- Chemische en fysische eigenschappen
Naam en identificatie
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- Triphenylene, 2,3,6,7,10,11-hexakis(undecyloxy)-
- 2,3,6,7,10,11-hexa(undecoxy)triphenylene
- 2,3,6,7,10,11-hexakis(undecyloxy)triphenylene
- DTXSID50573739
- SCHEMBL202536
- 74109-52-7
-
- Inchi: 1S/C84H144O6/c1-7-13-19-25-31-37-43-49-55-61-85-79-67-73-74(68-80(79)86-62-56-50-44-38-32-26-20-14-8-2)76-70-82(88-64-58-52-46-40-34-28-22-16-10-4)84(90-66-60-54-48-42-36-30-24-18-12-6)72-78(76)77-71-83(89-65-59-53-47-41-35-29-23-17-11-5)81(69-75(73)77)87-63-57-51-45-39-33-27-21-15-9-3/h67-72H,7-66H2,1-6H3
- InChI-sleutel: ATXGLSORWQBLBD-UHFFFAOYSA-N
- LACHT: O(CCCCCCCCCCC)C1=C(C=C2C3C=C(C(=CC=3C3C=C(C(=CC=3C2=C1)OCCCCCCCCCCC)OCCCCCCCCCCC)OCCCCCCCCCCC)OCCCCCCCCCCC)OCCCCCCCCCCC
Berekende eigenschappen
- Exacte massa: 1249.09629231g/mol
- Monoisotopische massa: 1249.09629231g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 6
- Zware atoomtelling: 90
- Aantal draaibare bindingen: 66
- Complexiteit: 1210
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 35
- Topologisch pooloppervlak: 55.4Ų
Triphenylene, 2,3,6,7,10,11-hexakis(undecyloxy)- Gerelateerde literatuur
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Jason Wan Lab Chip, 2020,20, 4528-4538
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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